molecular formula C15H12N2O3 B2703223 (E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide CAS No. 301312-40-3

(E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide

Cat. No. B2703223
CAS RN: 301312-40-3
M. Wt: 268.272
InChI Key: DFISGPCKOIOWLF-DHZHZOJOSA-N
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Description

“(E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide” is a chemical compound with the linear formula C18H13NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Chemical Reactions Analysis

The compound has been used as a corrosion inhibitor for carbon steel in hydrochloric acid (HCl) solution . It has also been used in the study of tyrosinase inhibitors and melanogenesis inhibition .

Mechanism of Action

In the context of corrosion inhibition, the compound was found to behave as a mixed-type inhibitor . In the context of tyrosinase inhibition, the compound showed potent inhibitory activity, with IC50 values of 0.0433 µM and 0.28 µM for the monophenolase and diphenolase as substrates .

properties

IUPAC Name

(E)-2-cyano-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-19-12-4-2-10(3-5-12)14-7-6-13(20-14)8-11(9-16)15(17)18/h2-8H,1H3,(H2,17,18)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFISGPCKOIOWLF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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